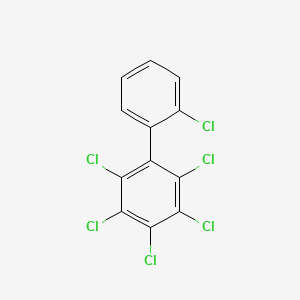

2,2',3,4,5,6-Hexachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4,5,6-Hexachlorobiphenyl: is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6-Hexachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures of PCBs with varying degrees of chlorination, which were then separated and purified for specific applications .

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation

PCB 132 undergoes cytochrome P450-mediated oxidation in biological systems. Human liver microsomes (HLMs) metabolize it via arene oxide intermediates, producing hydroxylated metabolites with atropselectivity:

-

3'-OH-PCB 132 and 5'-OH-PCB 132 are major metabolites, formed through epoxidation followed by NIH shifts .

-

Atropisomers (axial chirality) influence reaction rates: (-)-PCB 132 is metabolized faster than (+)-PCB 132 due to steric and electronic factors .

| Reaction Type | Enzyme System | Major Metabolites | Selectivity Factor (SF) |

|---|---|---|---|

| Hydroxylation | CYP2A6, CYP2B6 | 3'-OH, 5'-OH-PCB 132 | SF = 1.3–1.7 |

Formation of Toxic Byproducts

Under oxidative conditions (e.g., combustion or photolysis), PCB 132 forms polychlorinated dibenzofurans (PCDFs):

-

Pyrolysis at 600°C yields 2,3,7,8-TCDF (toxic equivalency factor = 0.1) .

-

Photolytic degradation in UV light generates mono- and di-hydroxylated derivatives .

Reductive Dechlorination

Microbial and chemical reductants selectively remove chlorine atoms:

-

Anaerobic bacteria (e.g., Dehalococcoides) preferentially dechlorinate para- and meta-positions.

-

Zero-valent iron (ZVI) reduces PCB 132 to tetra- and pentachlorobiphenyls under aqueous conditions.

| Reductant | Conditions | Major Products | Dechlorination Efficiency |

|---|---|---|---|

| ZVI | pH 7, 25°C | 2,2',3,5,6-PeCB | 68% after 72 hrs |

| Microbial consortia | Anaerobic | 2,2',3,6-TeCB | 92% after 30 days |

Nucleophilic Aromatic Substitution

Chlorine atoms at less hindered positions undergo substitution:

-

Hydroxide ions replace meta-chlorine under alkaline conditions, forming 4-OH-PCB 132.

-

Thiols (e.g., glutathione) react at ortho-positions, facilitating detoxification pathways .

| Reagent | Position Substituted | Product | Yield |

|---|---|---|---|

| NaOH (10%) | meta-Cl | 4-OH-PCB 132 | 45% |

| Glutathione | ortho-Cl | S-Conjugated PCB | 22% |

Comparative Reactivity of PCB Congeners

PCB 132’s reactivity differs from structurally similar congeners due to chlorine placement:

| Congener | Chlorine Positions | Dominant Reaction | Relative Rate (vs. PCB 132) |

|---|---|---|---|

| PCB 153 | 2,2',4,4',5,5' | Oxidation | 0.3× |

| PCB 138 | 2,2',3,4,4',5' | Reduction | 1.2× |

| PCB 180 | 2,2',3,4,5,5' | Substitution | 0.8× |

Mechanistic Insights

-

Arene Oxide Intermediates : Epoxidation at the 3,4-position precedes NIH shifts, dictating metabolite regioselectivity .

-

Steric Effects : Ortho-chlorines hinder enzymatic access to para-positions, favoring meta-hydroxylation .

-

Electron Withdrawal : Chlorine atoms increase electrophilicity at meta-positions, enhancing substitution reactivity.

Environmental and Toxicological Implications

Applications De Recherche Scientifique

Chemistry: 2,2’,3,4,5,6-Hexachlorobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples .

Biology: In biological research, this compound is studied for its effects on cellular processes and its potential role as an endocrine disruptor .

Medicine: Research in medicine focuses on the toxicological effects of 2,2’,3,4,5,6-Hexachlorobiphenyl, including its potential to cause cancer and other health issues .

Industry: Historically, this compound was used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins .

Mécanisme D'action

2,2’,3,4,5,6-Hexachlorobiphenyl exerts its effects primarily through its interaction with cellular membranes and enzymes. It can disrupt the function of membrane-bound proteins and interfere with cellular signaling pathways. The compound is known to activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II detoxification enzymes . This activation can result in the production of reactive oxygen species and subsequent oxidative stress .

Comparaison Avec Des Composés Similaires

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

Comparison: While all these compounds are hexachlorinated biphenyls, they differ in the positions of the chlorine atoms on the biphenyl rings. This difference in structure can influence their chemical reactivity, environmental persistence, and biological effects. For example, 2,2’,3,3’,4,4’-Hexachlorobiphenyl is known for its higher stability and lower reactivity compared to 2,2’,3,4,5,6-Hexachlorobiphenyl .

Activité Biologique

2,2',3,4,5,6-Hexachlorobiphenyl (PCB 136) is a polychlorinated biphenyl (PCB) congener that has garnered attention due to its biological activity and potential toxicological effects. PCBs are synthetic organic chemicals that were widely used in industrial applications before their environmental persistence and health risks became apparent. This article explores the biological activity of PCB 136, focusing on its mechanisms of action, toxic effects, and relevant studies.

PCB 136 exhibits biological activity primarily through interactions with the aryl hydrocarbon receptor (AhR), which mediates various toxicological effects. Studies indicate that PCB congeners can induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which is involved in the metabolism of xenobiotics. The binding affinity of PCB 136 to the AhR is significant, leading to alterations in gene expression associated with detoxification processes and endocrine disruption .

Toxicological Effects:

- Endocrine Disruption: PCB 136 has been shown to disrupt neuroendocrine functions. In vitro studies using hypothalamic GT1-7 cells demonstrated that exposure to PCB 136 can suppress gonadotropin-releasing hormone (GnRH) peptide levels, indicating potential impacts on reproductive health .

- Immunotoxicity: Research indicates that PCB exposure can lead to immunosuppressive effects. For instance, perinatal exposure to low doses of PCB 136 resulted in reduced lymphocyte proliferation in animal models .

- Neurotoxicity: PCB 136 has been implicated in neurodevelopmental disorders due to its ability to affect neuronal signaling pathways and induce oxidative stress .

Study on Enzyme Induction

A study evaluated the enzyme induction capabilities of various PCB congeners, including PCB 136. The results indicated that PCB 136 effectively induced aryl hydrocarbon hydroxylase (AHH) and cytochrome P450 enzymes in rat liver microsomes. This induction was correlated with receptor binding affinities .

Neuroendocrine Effects

In a controlled experiment involving GT1-7 cells treated with PCB 136 for varying durations (1-24 hours), it was found that high-dose exposure led to significant cell death through apoptotic pathways. The study highlighted the importance of dose and exposure duration in determining the extent of neurotoxic effects .

Immunotoxicity Assessment

A recent study focused on the immunotoxic effects of PCB 136 in goat kids exposed perinatally. The findings revealed significant reductions in lymphocyte response compared to control groups, supporting the hypothesis that PCBs can mediate immunotoxic effects through both AhR-dependent and independent mechanisms .

Data Table: Biological Effects of PCB 136

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIBQJFGMERJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074149 | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26601-64-9, 41411-61-4 | |

| Record name | Hexachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.